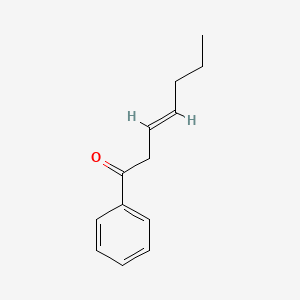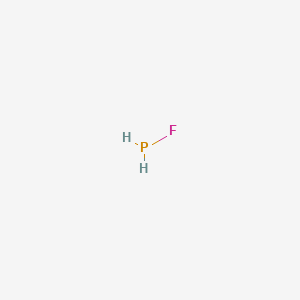
Fluorophosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorophosphane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with hydrogen fluoride (HF) under controlled conditions. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3\text{HF} \rightarrow \text{PF}_3 + 3\text{HCl} ]
Another method involves the direct fluorination of phosphane (PH₃) using elemental fluorine (F₂) or other fluorinating agents. This reaction requires careful control of temperature and pressure to avoid the formation of unwanted by-products.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where phosphorus trichloride and hydrogen fluoride are reacted under optimized conditions to maximize yield and purity. The process involves stringent safety measures due to the highly reactive and corrosive nature of the reactants and products.
Chemical Reactions Analysis
Types of Reactions: Fluorophosphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphorus oxyfluorides.
Reduction: It can be reduced to phosphane (PH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), chlorine (Cl₂), and other halogens.
Reducing Agents: Hydrogen (H₂), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Oxidation: Phosphorus oxyfluorides (e.g., POF₃).
Reduction: Phosphane (PH₃).
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Fluorophosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: this compound derivatives are explored for their potential use in biochemical assays and as probes for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate the potential of this compound-based compounds in drug development, particularly as enzyme inhibitors.
Industry: this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which fluorophosphane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of highly electronegative fluorine atoms, which can influence the electronic properties of the phosphorus atom. This makes this compound a versatile reagent in both organic and inorganic chemistry.
Comparison with Similar Compounds
Fluorophosphane can be compared with other similar compounds such as:
Phosphane (PH₃): Unlike phosphane, this compound has fluorine atoms that significantly alter its reactivity and properties.
Chlorophosphane (PCl₃): Chlorophosphane is less reactive than this compound due to the lower electronegativity of chlorine compared to fluorine.
Bromophosphane (PBr₃): Bromophosphane is similar to chlorophosphane but with even lower reactivity due to the larger atomic radius of bromine.
This compound’s uniqueness lies in its high reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
14500-81-3 |
|---|---|
Molecular Formula |
FH2P |
Molecular Weight |
51.988 g/mol |
IUPAC Name |
fluorophosphane |
InChI |
InChI=1S/FH2P/c1-2/h2H2 |
InChI Key |
DVERFJXHCKPMNM-UHFFFAOYSA-N |
Canonical SMILES |
FP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


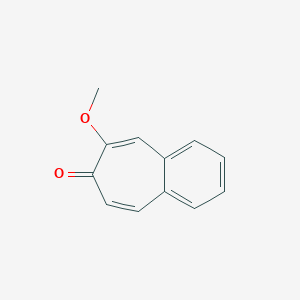
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

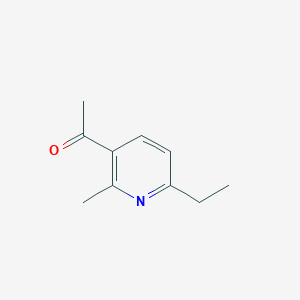

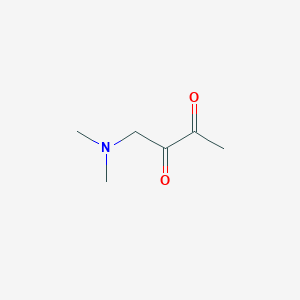

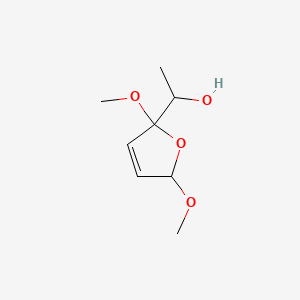
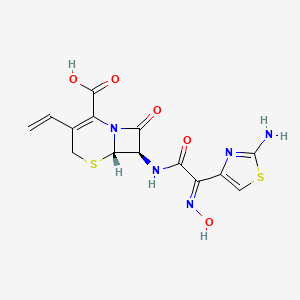

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
